molecular formula C23H24N2O5S B3867934 N-(2-hydroxy-2-phenylethyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N-(2-hydroxy-2-phenylethyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3867934
M. Wt: 440.5 g/mol
InChI Key: UDGBWYODEKFTBJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylethyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a glycinamide backbone substituted with hydroxy, phenylethyl, methoxyphenyl, and phenylsulfonyl groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylethyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylsulfonyl chloride, methoxyphenyl bromide, and hydroxyphenylethylamine, under conditions such as reflux in organic solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylethyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

N-(2-hydroxy-2-phenylethyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylethyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by mimicking the natural substrate, binding to the active site, and preventing the enzyme from catalyzing its normal reaction. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-phenylethyl)-N~2~-(4-methoxyphenyl)glycinamide
  • N-(2-hydroxy-2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
  • N-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N-(2-hydroxy-2-phenylethyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of all three substituents (hydroxy, methoxyphenyl, and phenylsulfonyl) on the glycinamide backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-hydroxy-2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-30-20-14-12-19(13-15-20)25(31(28,29)21-10-6-3-7-11-21)17-23(27)24-16-22(26)18-8-4-2-5-9-18/h2-15,22,26H,16-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGBWYODEKFTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC(C2=CC=CC=C2)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-hydroxy-2-phenylethyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N-(2-hydroxy-2-phenylethyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

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